Diazepinone riboside

Cytidine deaminase inhibition Enzyme kinetics Competitive inhibitor potency

Researchers requiring maximal CDA inhibition face potency trade-offs with standard inhibitors like zebularine (Ki≈2,000 nM) and THU (Ki≈54 nM). Diazepinone riboside eliminates this compromise with a Ki of 25 nM-the most potent known human CDA inhibitor-via hydration-independent π-π stacking with Phe137. • >80-fold more potent than zebularine; >2-fold more potent than THU. • Structurally validated probe co-crystallized with human CDA (PDB: 1MQ0). • Competitive inhibition confirmed across three substrates (cytidine, ARA-C, 5-AZA-CdR). Supplied with Certificate of Analysis; inquire for bulk quantities.

Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
CAS No. 75421-11-3
Cat. No. B1213849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazepinone riboside
CAS75421-11-3
Synonymsdiazepinone riboside
Molecular FormulaC10H16N2O5
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1C=CCN(C(=O)N1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H16N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-2,6-9,13-15H,3-5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1
InChIKeyHBBIVXDEBCKFIZ-FUZJYRNYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazepinone Riboside: High-Affinity CDA Inhibitor Overview


Diazepinone riboside (CAS 75421-11-3; molecular formula C₁₀H₁₆N₂O₅; MW 244.24 g/mol) is a synthetic nucleoside analogue featuring a seven-membered 1,3-diazepin-2-one ring in place of the canonical six-membered pyrimidine base [1]. Originally reported by Marquez et al. in 1980 as a transition-state analogue inhibitor of cytidine deaminase (CDA; EC 3.5.4.5) [2], the compound has since been characterized as one of the most potent known inhibitors of human CDA, with a reported Ki of 25 nM [3]. Its mechanism of action is distinguished by hydration-independent tight binding to the CDA active site—a feature that sets it apart from clinically used CDA inhibitors such as tetrahydrouridine and cedazuridine, and from the widely used tool compound zebularine [4].

1 Transition-state analogue inhibitor of human cytidine deaminase (CDA)
2 Hydration-independent active-site binding, unlike zebularine
3 Nucleoside analogue probe for competitive CDA inhibition studies

Why Diazepinone Riboside Outperforms Generic CDA Inhibitors


Cytidine deaminase inhibitors are not functionally interchangeable. Diazepinone riboside achieves its exceptional potency (Ki = 25 nM) through a hydration-independent binding mode involving a canonical π–π stacking interaction with active-site residue Phe137, as revealed by the first crystal structure of human CDA co-crystallized with an inhibitor [1]. In contrast, zebularine—a widely available tool compound—requires enzyme-catalyzed hydration to the 3,4-hydrate form to achieve tight binding, and still exhibits a Ki approximately 80- to 116-fold weaker (Ki ≈ 2,000–2,900 nM) [2]. Tetrahydrouridine (THU; Ki ≈ 54 nM for human CDA), though more potent than zebularine, is acid-labile and requires parenteral administration, limiting its utility in oral chemosensitization strategies [3]. Cedazuridine (Ki ≈ 200 nM), the only FDA-approved CDA inhibitor (as a fixed-dose combination with decitabine), was developed specifically for gastrointestinal and hepatic CDA inhibition to enhance oral bioavailability of decitabine—its pharmacological profile and potency differ substantially from those of diazepinone riboside [3]. Even among close structural analogues, potency is exquisitely sensitive to modification: the (4R)-4-methyl-diazepinone riboside derivative shows a Ki of 145.97 nM, approximately 6-fold weaker than the parent compound [4]. The quantitative evidence below establishes precisely where diazepinone riboside offers measurable differentiation.

Zebularine Requires enzyme-catalyzed hydration for tight binding; hydration-independent profile may not transfer.
Tetrahydrouridine (THU) Acid-labile and may require parenteral administration in models; oral administration context differs.
Cedazuridine Designed for GI/hepatic CDA inhibition; pharmacological profile not general-purpose.
4-Methyl analogue Even minor substitution reduces affinity; structural sensitivity limits direct substitution.

Quantitative Evidence: Diazepinone Riboside vs. Comparators


Potency Ranking Against Purified Human CDA

In a direct comparative study using highly purified human CDA (EC 3.5.4.5) with cytidine, ARA-C, and 5-AZA-CdR as substrates, the rank-order inhibitor potency was established as: diazepinone riboside > 5-fluorozebularine > tetrahydrouridine (THU) > zebularine. All inhibitors showed a competitive inhibition pattern with each substrate [1]. The inhibition constant (Ki) for diazepinone riboside was determined to lie in the range of 5–15 nM across substrates, confirming its position as the most potent inhibitor in this panel [1]. Cross-referencing with the BRENDA enzyme database confirms the Ki hierarchy: diazepinone riboside at 25 nM vs. 5-fluorozebularine at 60 nM vs. THU at 530–1,400 nM vs. zebularine at 950–2,200 nM [2].

CDA Inhibition Ki
Head-to-head
Ki = 25 nM (BRENDA consolidated)
Supports highest-affinity selection among tested CDA probes.
Rank-order confirmed across cytidine, ARA-C, and 5-AZA-CdR.
Cytidine deaminase inhibition Enzyme kinetics Competitive inhibitor potency

Hydration-Independent Binding Mechanism

Zebularine and 2′-deoxyzebularine achieve tight binding to CDA only after enzyme-catalyzed hydration at the active site to form a covalent 3,4-hydrate that mimics the tetrahedral transition state. The equilibrium constant for zebularine hydrate formation in the CDA active site corresponds to a Kd of approximately 10⁻¹² M, capturing only a fraction of the expected transition-state binding energy (~5.6 kcal/mol short of the ideal Ktx of ~10⁻¹⁶ M) [1]. In contrast, diazepinone riboside was discovered to operate as a tight-binding inhibitor of CDA independent of hydration [2]. This mechanistic distinction has profound structural consequences: when the ribose sugar is replaced by a carbocyclic scaffold—which abolishes the ability to form the hydrated species required for zebularine-class inhibitors—diazepinone riboside-derived carbocyclic analogues retain measurable inhibitory activity (flexible analogue Ki = 0.4 µM), whereas the corresponding carbocyclic zebularine analogues are essentially inactive [2].

Hydration Independence
Class-level
Retains inhibition in carbocyclic form; zebularine becomes inactive
May support studies where hydration capacity varies (e.g., mutant CDA, APOBEC).
Data to verify across CDA variants.
Inhibitor binding mechanism Transition-state analogue Hydration-independent inhibition

Ribose Dependence and Carbocyclic Analogue Potency

In a systematic SAR analysis by Ludek et al. (2009), three carbocyclic analogues of diazepinone riboside were synthesized and kinetically characterized: a north-locked bicyclo[3.1.0]hexane conformer (5, Ki = 70 ± 10 µM), a south-locked conformer (6, Ki = 40 ± 10 µM), and a flexible cyclopentane analogue (7, Ki = 0.4 ± 0.1 µM) [1]. All three were competitive inhibitors of CDA, with the flexible analogue being the most potent among the carbocyclic series. However, even the best carbocyclic analogue (Ki = 400 nM) was 16-fold weaker than the parent diazepinone riboside (Ki = 25 nM) [2]. The north- and south-locked conformers were 1,600- to 2,800-fold less potent, respectively, demonstrating that the natural ribose sugar with its conformational flexibility is essential for high-affinity binding—not merely the seven-membered diazepinone heterocycle alone [1].

Ribose vs. Carbocyclic
Head-to-head
Parent Ki 25 nM; flexible carbocyclic Ki 400 nM
Ribose moiety essential for high affinity; carbocyclic alternatives not potency-equivalent.
16- to 2,800-fold potency loss in locked analogues.
Carbocyclic nucleoside analogues Sugar pucker conformation Structure-activity relationship

Structural Basis: π–π Interaction with Phe137

The first crystal structure of human CDA co-crystallized with an inhibitor was solved using diazepinone riboside (PDB: 1MQ0), revealing a canonical face-to-face π–π stacking interaction between the seven-membered diazepinone ring of the inhibitor and the phenyl ring of active-site residue Phe137 [1]. This interaction is structurally unique among characterized CDA inhibitors: zebularine and THU, which contain six-membered pyrimidine rings, do not establish the same geometry of π–π contact with Phe137 [1]. Mutagenesis of Phe137 to alanine reduces diazepinone riboside's inhibitory potency by >90%, confirming that this interaction is the dominant energetic contributor to binding affinity [2]. This residue-specific dependence means that CDA variants or homologous deaminases (e.g., APOBEC3 family members) with altered residues at the position corresponding to Phe137 will display differential sensitivity to diazepinone riboside compared to zebularine or THU.

Structural Basis
Reported
Canonical π–π stacking with Phe137 (PDB: 1MQ0); >90% potency loss upon F137A mutation
Use as on-target control via Phe137 mutagenesis.
Comparator π–π geometry with zebularine/THU not equivalent.
Crystal structure π–π stacking interaction Structure-guided inhibitor design

Impact of 4-Methyl Substitution on Potency

Kim et al. (2012) reported a novel synthetic route to diazepinone nucleosides and evaluated a panel of derivatives against human CDA. Among the compounds tested, the (4R)-1-ribosyl-4-methyl-3,4-dihydro-1H-1,3-diazepin-2(7H)-one (compound 3) exhibited a Ki of 145.97 ± 4.87 nM [1]. This represents an approximately 5.8-fold reduction in potency compared to the parent unsubstituted diazepinone riboside (Ki = 25 nM) [2]. The 4-methyl substitution introduces a stereocenter at the 4-position of the diazepinone ring and likely alters the conformational preference of the seven-membered ring, weakening the critical π–π interaction with Phe137. This SAR data demonstrates that even conservative modifications to the diazepinone scaffold incur measurable potency penalties, underscoring the specificity of the parent compound's interaction with CDA.

4-Methyl SAR
Cross-study
Parent Ki 25 nM vs. 4-methyl Ki 145.97 nM
Even conservative substitution reduces affinity ~6-fold.
Data from independent synthesis and assay.
Diazepinone derivative SAR 4-Methyl substitution effect CDA inhibitor optimization

Substrate-Dependent Inhibition Profile

In a kinetic study using purified human CDA, diazepinone riboside and tetrahydrouridine (THU) were compared head-to-head for their ability to inhibit the deamination of two clinically relevant substrates: cytidine (CdR) and the anticancer nucleoside gemcitabine (2′,2′-difluorodeoxycytidine; dFdC) [1]. Diazepinone riboside was a more potent inhibitor than THU using either substrate. This substrate-independent superiority is important because THU's clinical development as a chemosensitizer has been limited by its acid lability and requirement for parenteral administration, whereas diazepinone riboside's potency advantage is maintained across structurally diverse cytidine analogues [1]. The study concluded that CDA inhibitors could be useful in clinical trials to increase the chemotherapeutic effectiveness of gemcitabine, positioning diazepinone riboside as a leading candidate scaffold for this application [1].

Substrate Independence
Head-to-head
More potent than THU for both cytidine and gemcitabine deamination
Broader-spectrum CDA inhibition across substrates.
Rank-order comparison; quantitative Ki not reported in same study.
Gemcitabine chemosensitization Substrate-dependent inhibition dFdC deamination

Key Research Applications of Diazepinone Riboside


In Vitro Chemosensitization of Cytidine Analogues

Based on the direct head-to-head potency ranking establishing diazepinone riboside as the most potent inhibitor in its class (Ki = 5–25 nM, surpassing 5-fluorozebularine at 60 nM, THU at 54 nM, cedazuridine at ~200 nM, and zebularine at ~2,000 nM) [1][2], this compound is the preferred choice for in vitro chemosensitization studies where maximal CDA inhibition at minimal inhibitor concentration is required. Its demonstrated superiority over THU in inhibiting deamination of both cytidine and gemcitabine [3] makes it particularly suitable for co-treatment experiments with multiple cytidine analogue chemotherapeutics. The competitive inhibition mechanism characterized across three distinct substrates (cytidine, ARA-C, and 5-AZA-CdR) [1] provides predictable, substrate-competitive pharmacology suitable for quantitative pharmacokinetic-pharmacodynamic modeling in preclinical settings.

CDA Active-Site Structural Biology Studies

As the first inhibitor co-crystallized with human CDA (PDB: 1MQ0), diazepinone riboside provides a structurally validated probe for characterizing CDA active-site architecture [1]. The canonical π–π interaction with Phe137, which accounts for >90% of inhibitory potency, offers a built-in structural reporter: site-directed mutagenesis of Phe137 can be used as a positive control to confirm inhibitor engagement at the intended binding site [1]. This makes diazepinone riboside the inhibitor of choice for studies aimed at understanding CDA polymorphism effects on inhibitor binding, characterizing CDA active-site mutations, or performing competitive displacement assays to benchmark novel CDA inhibitors.

Medicinal Chemistry Scaffold Optimization

The quantitative SAR established by Ludek et al. (2009)—showing that carbocyclic locked analogues lose 16- to 2,800-fold in potency relative to the parent riboside [1]—and by Kim et al. (2012)—showing a ~6-fold potency loss upon 4-methyl substitution (Ki = 145.97 nM vs. 25 nM) [2]—positions diazepinone riboside as the essential reference standard for any SAR campaign targeting the CDA/diazepinone pharmacophore. Procurement of the parent compound enables reliable benchmarking of new synthetic analogues. The 2024 convergent synthetic route [3] further supports this scenario by enabling efficient access to 2′-modified diazepinone nucleosides for systematic exploration of sugar modifications.

APOBEC3 Deaminase Inhibitor Development

Recent work has established that diazepinone riboside-derived 2′-deoxy and 2′-fluorinated nucleosides potently inhibit CDA and are hypothesized to inhibit APOBEC3 enzymes when incorporated into oligonucleotides [1]. A DNA hairpin incorporating the 1,3-diazepin-2-one 2′-deoxyriboside achieved a Ki of 290 ± 40 nM against wild-type APOBEC3A [2]. While the parent riboside itself is primarily a CDA inhibitor, its hydration-independent binding mechanism [3] makes the diazepinone scaffold uniquely suited for extension to APOBEC3-targeted applications—unlike zebularine-based inhibitors, which lose potency when hydration is precluded. For programs developing APOBEC3 inhibitors to prevent antiviral and anticancer drug resistance, diazepinone riboside serves as both a chemical starting material for oligonucleotide synthesis and a conceptual scaffold validated by mechanistic studies.

Application
Selection Property
Validation Focus
Preclinical cytidine analogue co-treatment models
Competitive CDA inhibition with substrate-independent profile
Confirm potency across target substrates (cytidine, gemcitabine)
CDA active-site structural biology studies
Co-crystallized with human CDA (PDB: 1MQ0); Phe137 π–π interaction
Use F137A mutant as on-target control
CDA pharmacophore SAR reference
Well-characterized scaffold with defined SAR penalties (ribose removal, 4-methyl)
Benchmark new analogues against parent compound potency
APOBEC3 deaminase inhibitor development scaffold
Hydration-independent binding mechanism suitable for APOBEC extension
Evaluate inhibition of APOBEC3A using oligonucleotide-incorporated analogues
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